Docosyl acrylate

Catalog No.
S704544
CAS No.
18299-85-9
M.F
C25H48O2
M. Wt
380.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Docosyl acrylate

CAS Number

18299-85-9

Product Name

Docosyl acrylate

IUPAC Name

docosyl prop-2-enoate

Molecular Formula

C25H48O2

Molecular Weight

380.6 g/mol

InChI

InChI=1S/C25H48O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-25(26)4-2/h4H,2-3,5-24H2,1H3

InChI Key

KHAYCTOSKLIHEP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=C

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=C

Polymer Synthesis

Docosyl acrylate, also known as behenyl acrylate, is an organic compound used in scientific research primarily for polymer synthesis. Its long alkyl chain (22 carbons) contributes to hydrophobicity, making it a valuable monomer for the creation of water-repellent polymers. These polymers find applications in various fields, including:

  • Coatings and adhesives: Docosyl acrylate-based polymers are used in coatings and adhesives due to their excellent water resistance, adhesion properties, and film-forming capabilities [].
  • Textile treatment: Textiles treated with docosyl acrylate-based polymers exhibit improved water repellency, stain resistance, and wrinkle resistance [].
  • Biomaterials: Docosyl acrylate can be incorporated into biocompatible polymers for drug delivery applications due to its controlled release properties [].

Crosslinking Agent

Additionally, docosyl acrylate serves as a crosslinking agent in the formation of hydrogels. Hydrogels are three-dimensional networks capable of absorbing large amounts of water. Docosyl acrylate's presence in hydrogels contributes to their stability and mechanical strength [].

Limitations

It's important to note that docosyl acrylate, like many other acrylates, is a potential skin irritant and allergen. Researchers should handle it with appropriate precautions and adhere to safety guidelines [].

Further Research

Ongoing research continues to explore the potential applications of docosyl acrylate in various scientific fields, including its use in:

  • Cosmetics: Development of new cosmetic formulations with improved water resistance and emolliency properties [].
  • Drug delivery: Design of novel drug delivery systems with controlled release profiles.
  • Nanocomposites: Exploration of docosyl acrylate's potential in the development of nanocomposites with unique properties.

Docosyl acrylate is an organic compound with the chemical formula C25H48O2C_{25}H_{48}O_2. It is classified as an acrylate ester, which is characterized by the presence of a vinyl group that can undergo polymerization. This compound is typically a colorless to pale yellow liquid or solid at room temperature, depending on its specific formulation and purity. Its molecular structure consists of a long-chain fatty acid derived from docosanol, contributing to its hydrophobic characteristics and making it useful in various applications, particularly in the field of polymers and coatings .

Docosyl acrylate can pose some safety hazards:

  • Skin and eye irritation: The acrylic group can irritate the skin and eyes upon contact [].
  • Flammability: Docosyl acrylate is likely flammable due to the presence of the hydrocarbon chain.
, primarily polymerization processes. The most notable reactions include:

  • Free Radical Polymerization: Docosyl acrylate can be polymerized using free radical initiators like benzoyl peroxide to form polyacrylic compounds. This method is commonly employed to create copolymers with other monomers such as acrylic acid .
  • Atom Transfer Radical Polymerization: This technique allows for controlled polymerization, producing polymers with specific molecular weights and architectures. Studies have shown that docosyl acrylate can be effectively polymerized under these conditions, yielding materials with desirable properties .

The synthesis of docosyl acrylate typically involves the esterification of docosanol with acrylic acid or its derivatives. Common methods include:

  • Esterification Reaction: This process involves heating docosanol with acrylic acid in the presence of a catalyst (such as sulfuric acid) to facilitate the formation of the ester bond.
  • Polymerization Techniques: As mentioned previously, free radical polymerization can also be employed to synthesize copolymers containing docosyl acrylate, using solvents like tetrahydrofuran for optimal reaction conditions .

Docosyl acrylate finds utility in various fields:

  • Coatings and Adhesives: Due to its hydrophobic nature and ability to form strong films, it is often used in industrial coatings and adhesives.
  • Polymer Production: It serves as a monomer in the production of specialty polymers that require specific physical properties.
  • Cosmetics: Its emollient properties make it suitable for use in cosmetic formulations, enhancing skin feel and moisture retention .

Interaction studies involving docosyl acrylate primarily focus on its compatibility with other materials and its behavior during polymerization. Research indicates that:

  • Compatibility with Other Monomers: Docosyl acrylate can copolymerize with various acrylic monomers, allowing for tailored properties in the resulting polymers.
  • Environmental Interactions: Studies on similar compounds suggest that long-chain acrylates may exhibit different degradation rates in environmental settings, highlighting the need for further research into their ecological impacts .

Docosyl acrylate shares structural similarities with several other long-chain acrylates. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Behenyl AcrylateC22H44O2Shorter carbon chain; used in similar applications.
Stearyl AcrylateC18H36O2Lower hydrophobicity; often used in cosmetics.
Myristyl AcrylateC14H28O2Shorter chain; used in personal care products.

Uniqueness of Docosyl Acrylate:
Docosyl acrylate's longer carbon chain provides enhanced hydrophobic characteristics compared to its shorter-chain counterparts, making it particularly effective in applications requiring superior moisture barrier properties and film formation capabilities .

Physical Description

OtherSolid

XLogP3

11.6

GHS Hazard Statements

Aggregated GHS information provided by 267 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 267 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 264 of 267 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (99.62%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

18299-85-9

Wikipedia

Docosyl acrylate

General Manufacturing Information

Oil and gas drilling, extraction, and support activities
2-Propenoic acid, docosyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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